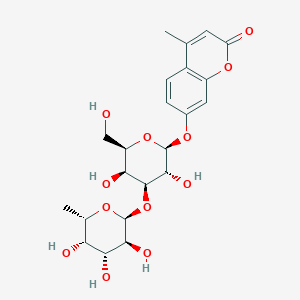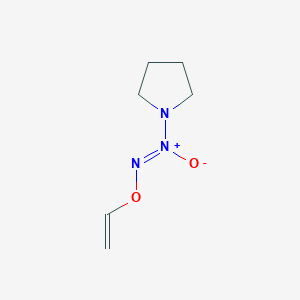
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate
Overview
Description
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, commonly referred to as O2-VPD, is an organic compound belonging to the class of compounds known as diazeniumdiolates. O2-VPD is a highly reactive compound that has been used in a variety of scientific and medical applications. O2-VPD has been used extensively in the fields of biochemistry and pharmacology, due to its unique properties. The compound has been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, O2-VPD has been used to create new synthetic compounds, as well as to modify existing compounds.
Scientific Research Applications
Prodrug Development and Metabolism
- Prodrug Synthesis : O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, as a derivative of PROLI/NO, is used in the development of prodrugs. The sensitivity of PROLI/NO to decomposition has led to the synthesis of this derivative for creating more stable and effective prodrugs (Chakrapani et al., 2007).
- Metabolism by Liver Microsomes : This compound undergoes metabolism by liver microsomes enriched in human cytochrome P450 isoforms, demonstrating its potential for liver-targeted therapies (Hong et al., 2009).
Therapeutic Potential in Liver Diseases
- Protection Against Hepatotoxicity : Studies have shown that this compound is effective in protecting against hepatotoxicity caused by substances like cadmium and acetaminophen. This protection is attributed to its liver-selective nitric oxide donation properties (Liu et al., 2004).
- Antisteatotic Effects : The compound exhibits differential efficacy in treating nonalcoholic fatty liver disease (NAFLD), with some forms showing more pronounced antisteatotic effects. This is linked to its ability to release nitric oxide in the liver (Kuś et al., 2015).
Pharmacological Mechanisms
- Mechanism of Nitric Oxide Release : The compound is believed to release nitric oxide via enzymatic processes involving cytochrome P450, especially CYP2E1. This mechanism is crucial for its protective effects in the liver (Inami et al., 2006).
Applications in Toxicity Mitigation
- Mitigation of Arsenic-Induced Toxicity : Studies indicate that the compound can mitigate arsenic-induced toxicity in human liver cells, reducing cytolethality and apoptosis. This underscores its potential in cancer chemotherapy where arsenic is used (Qu et al., 2009).
- Protection Against Apoptosis in Liver Disorders : The compound has been shown to protect the liver from apoptotic cell death induced by agents like tumor necrosis factor-alpha, highlighting its therapeutic potential in hepatic disorders (Saavedra et al., 1997).
Mechanism of Action
Target of Action
V-Pyrro/NO, also known as O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate or (Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium, is a nitric oxide (NO) donor . Its primary targets are the cytochrome P450 enzymes, which are abundant in the liver and kidney .
Mode of Action
V-Pyrro/NO is metabolized by cytochrome P450 enzymes to release NO . This compound has been designed to be more biocompatible and can decompose into proline, NO, and acetaldehyde, which are natural metabolites .
Biochemical Pathways
The released NO from V-Pyrro/NO metabolism interacts with various biochemical pathways. For instance, it has been shown that V-Pyrro/NO can inhibit the cellular uptake of proline . This suggests that V-Pyrro/NO may affect the proline transport proteins and subsequently influence the related biochemical pathways.
Pharmacokinetics
V-Pyrro/NO is characterized by rapid absorption following administration, rapid elimination from the body, and incomplete bioavailability . It is mainly eliminated by the liver . The half-life of V-Pyrro/NO is approximately 3 seconds, indicating its quick decomposition to liberate NO .
Result of Action
The release of NO from V-Pyrro/NO metabolism has several effects at the molecular and cellular levels. It has been shown to protect human liver cells from toxic attacks such as arsenic and acetaminophen . In addition, it has been found to reduce acetaminophen-induced nephrotoxicity in a dose- and time-dependent manner .
Action Environment
The action, efficacy, and stability of V-Pyrro/NO can be influenced by various environmental factors. For instance, the presence of cytochrome P450 enzymes is crucial for its metabolism and subsequent NO release . Moreover, the compound’s effectiveness can vary depending on the specific conditions of the liver or kidney environment .
Biochemical Analysis
Biochemical Properties
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate interacts with P450 enzymes, which are responsible for its metabolism to release NO . The nature of these interactions involves the enzymatic breakdown of the compound, leading to the release of NO.
Cellular Effects
The administration of this compound has been shown to reduce cadmium-induced hepatotoxicity, as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation . It influences cell function by reducing hepatic inflammation, acute phase responses, and suppressing cell-death-related components .
properties
IUPAC Name |
(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWXCQACZTVGIN-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CON=[N+](N1CCCC1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CO/N=[N+](/N1CCCC1)\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179344-98-0 | |
| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



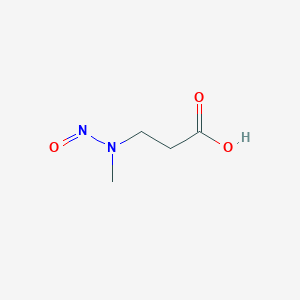

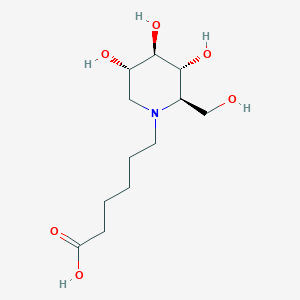

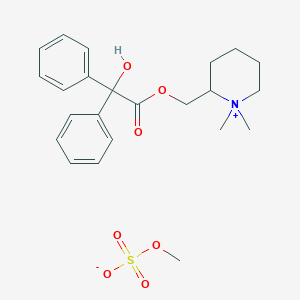



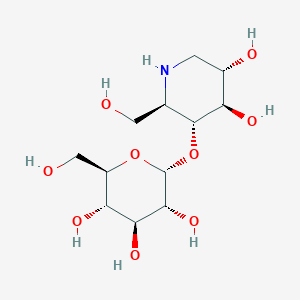
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)


